6,7-Dichloro-4-methyl-2H-1-benzopyran-2-one
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Overview
Description
2H-1-Benzopyran-2-one, 6,7-dichloro-4-methyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions and a methyl group at the 4 position on the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6,7-dichloro-4-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include a dichlorophenol and a methyl-substituted β-ketoester. The reaction is usually carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 6,7-dichloro-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 6,7-dichloro-4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 6,7-dichloro-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: This compound lacks the chlorine atoms but has a similar core structure.
2H-1-Benzopyran-2-one, 6,7-dimethoxy-4-methyl-: This compound has methoxy groups instead of chlorine atoms.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: This compound is a reduced form with a dihydro structure.
Uniqueness
2H-1-Benzopyran-2-one, 6,7-dichloro-4-methyl- is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and selectivity.
Properties
CAS No. |
923019-32-3 |
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Molecular Formula |
C10H6Cl2O2 |
Molecular Weight |
229.06 g/mol |
IUPAC Name |
6,7-dichloro-4-methylchromen-2-one |
InChI |
InChI=1S/C10H6Cl2O2/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4H,1H3 |
InChI Key |
PNIRMMUCPNHCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)Cl |
Origin of Product |
United States |
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